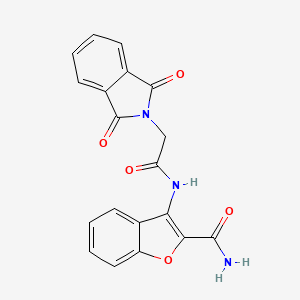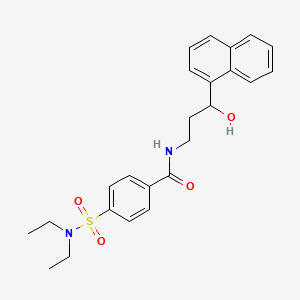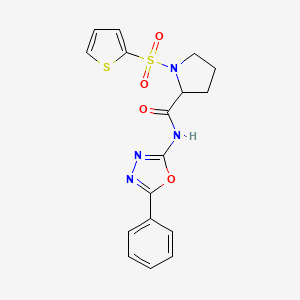
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a thiophene ring, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the thiophene and pyrrolidine moieties. Common synthetic routes include:
Oxidation of thiophene derivatives: to introduce the sulfonyl group.
Condensation reactions: to form the oxadiazole ring.
Amide bond formation: to attach the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The use of catalysts and solvents is also optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Substitution reactions can introduce different functional groups to the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonyl derivatives of thiophene.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, leveraging its unique properties for innovative applications.
作用機序
The mechanism by which N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea: A related compound used as an insect-growth regulator.
(1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized 3- and 4-PEG: Another compound with a similar oxadiazole structure.
Uniqueness: N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct molecular structure allows for diverse chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-15(18-17-20-19-16(25-17)12-6-2-1-3-7-12)13-8-4-10-21(13)27(23,24)14-9-5-11-26-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHRVGXMLJTXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)
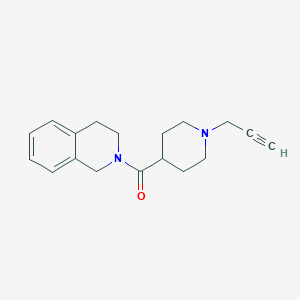

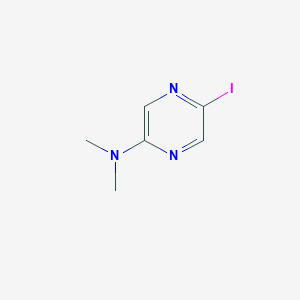
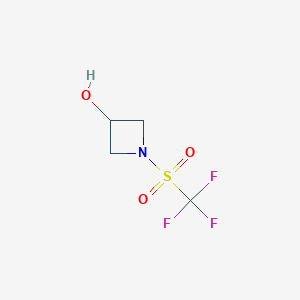
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/new.no-structure.jpg)
![3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2358658.png)
![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)
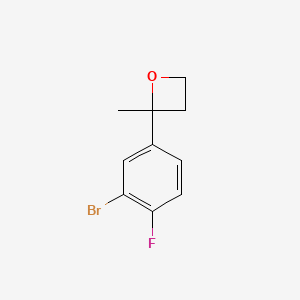
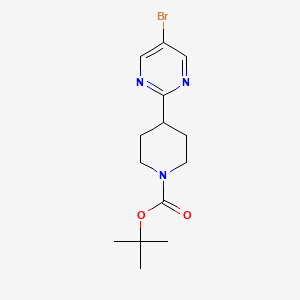
![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)
